L-Aspartic acid, monopotassium salt

Description

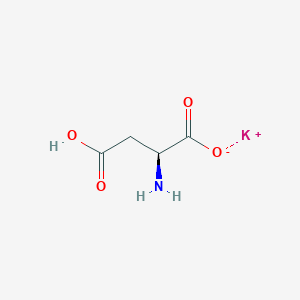

Structure

3D Structure of Parent

Properties

CAS No. |

1115-63-5 |

|---|---|

Molecular Formula |

C4H6KNO4 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |

InChI Key |

TXXVQZSTAVIHFD-DKWTVANSSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.[K+] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.[K+] |

Other CAS No. |

14007-45-5 1115-63-5 |

Related CAS |

56-84-8 (Parent) |

Synonyms |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origin of Product |

United States |

Foundational & Exploratory

L-Aspartic acid, monopotassium salt chemical and physical properties

Advanced Characterization, Synthesis, and Therapeutic Applications

Executive Summary

L-Aspartic acid, monopotassium salt (Potassium L-aspartate; CAS 1115-63-5) represents a critical intersection between electrolyte physiology and metabolic bioenergetics.[1] Unlike inorganic potassium salts (e.g., KCl), which serve solely as cation donors, potassium L-aspartate provides a dual-action therapeutic moiety: the potassium ion (

This guide details the physicochemical properties, validated synthesis protocols, and analytical standards required for its application in high-stakes environments, particularly cardioplegic solutions and metabolic resuscitation .

Chemical & Physical Characterization[2][3][4][5][6][7][8]

Potassium L-aspartate is the monopotassium salt of the non-essential amino acid L-aspartic acid. Its high water solubility and specific optical rotation distinguish it from racemic mixtures or inorganic impurities.

Physicochemical Data Table

| Property | Specification | Notes |

| IUPAC Name | Potassium (2S)-2-amino-3-carboxypropanoate | |

| CAS Number | 1115-63-5 | Hemihydrate/Monohydrate forms common |

| Molecular Formula | Anhydrous basis | |

| Molecular Weight | 171.19 g/mol | 180.20 g/mol (Hemihydrate) |

| Appearance | White crystalline powder | Hygroscopic |

| Solubility | >100 mg/mL (Water, 25°C) | Insoluble in ethanol/ether |

| pH (5% w/v) | 6.5 – 7.5 | Buffered near physiological pH |

| Specific Rotation | ||

| Melting Point | 270–271°C | Decomposes |

| pKa Values | Aspartate moiety |

Structural Integrity

The compound exists as a zwitterion in the crystalline state. The potassium ion coordinates with the carboxylate groups, enhancing solubility compared to free aspartic acid. Stability is high in solid form, but aqueous solutions are susceptible to microbial degradation (decarboxylation) if not sterilized.

Synthesis & Manufacturing Quality

High-purity Potassium L-aspartate is synthesized via a neutralization reaction controlled to prevent racemization.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical path for GMP-grade synthesis, highlighting the purification steps necessary to remove endotoxins and heavy metals.

Figure 1: Industrial synthesis workflow for Potassium L-Aspartate ensuring enantiomeric purity and endotoxin removal.

Manufacturing Protocol

-

Dissolution: Suspend L-Aspartic acid in deionized water (Type I).

-

Neutralization: Slowly add Potassium Hydroxide (KOH) solution while maintaining temperature at 70–80°C.

-

Critical Control Point: Monitor pH continuously. Stop addition exactly at pH 6.8–7.0 to ensure the monopotassium form (1:1 molar ratio). Excess KOH leads to dipotassium salt formation.

-

-

Purification: Add activated carbon (0.5% w/w) and stir for 30 minutes to adsorb pyrogens and colorants. Filter through a 0.22 µm membrane.[2]

-

Crystallization: Concentrate the filtrate under vacuum. Add anhydrous ethanol (cooled to -10°C) to precipitate the salt.

-

Drying: Dry the precipitate in a vacuum oven at 50°C to constant weight.

Physiological Mechanisms & Pharmacokinetics

The therapeutic value of Potassium L-aspartate lies in its ability to transport potassium into the cell while simultaneously fueling the mitochondria.

The Malate-Aspartate Shuttle

Unlike Chloride (

Figure 2: The Malate-Aspartate Shuttle. Exogenous aspartate supplementation enhances the capacity of this cycle to generate mitochondrial NADH, crucial for recovering ischemic tissue.

Cellular Potassium Uptake

Aspartic acid acts as a "mineral transporter." The affinity of aspartate for cellular membranes (via amino acid transporters) facilitates the active transport of the associated potassium ion into the intracellular space, correcting intracellular hypokalemia more efficiently than KCl.

Therapeutic Applications & Formulation

Cardioplegia (Heart Arrest)

Potassium L-aspartate is a cornerstone of "polarized" or metabolic cardioplegic solutions (e.g., Bretschneider or modified St. Thomas solutions).

-

Mechanism: High extracellular

causes depolarization-induced diastolic arrest. -

Benefit: Aspartate prevents metabolic depletion during the arrest phase, allowing for faster functional recovery upon reperfusion.

Electrolyte Replacement

Used in treating hypokalemia associated with diuretic use.

-

Dose: Typically 1.5 – 3.0 g/day .[3]

-

Advantage: Lower risk of gastrointestinal ulceration compared to KCl tablets due to the buffering capacity of the amino acid.

Analytical Protocols

To ensure scientific rigor, the following protocols are recommended for verification.

Protocol A: Non-Aqueous Titration (Assay)

Scope: Determination of Potassium L-aspartate purity.

-

Reagents: Glacial acetic acid, 0.1 N Perchloric acid (

), Crystal Violet indicator. -

Procedure:

-

Weigh accurately ~200 mg of sample (dried basis).

-

Dissolve in 50 mL of glacial acetic acid.

-

Add 2 drops of Crystal Violet indicator.

-

Titrate with 0.1 N

until the color changes from violet to blue-green.

-

-

Calculation:

(Where V=Volume titrant, N=Normality, W=Sample weight, MW=171.19)

Protocol B: HPLC Determination (Identity & Impurities)

Scope: Separation of L-Aspartate from other amino acids.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 40 mM Sodium Phosphate buffer (pH 7.8) |

| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10) |

| Derivatization | Pre-column with OPA (Ortho-phthalaldehyde) |

| Detector | Fluorescence (Ex: 340 nm, Em: 450 nm) |

| Flow Rate | 1.0 mL/min |

Validation Criteria:

-

Retention time of Aspartate peak must match standard ± 2%.

-

Resolution (

) between Aspartate and Glutamate > 1.5.

References

-

TCI Chemicals. (2024). Potassium L-Aspartate Product Specification and Physical Properties. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23724958, Potassium aspartate. Retrieved from

-

Ji, B., et al. (2006). Effect of cold blood cardioplegia enriched with potassium-magnesium aspartate during coronary artery bypass grafting. Journal of Cardiovascular Surgery. Retrieved from

-

OIV (International Organisation of Vine and Wine). (2011). Method for the determination of potassium polyaspartate in wine by HPLC. OIV-MA-AS323-11.[4] Retrieved from

-

Yang, L. (2013). Potassium aspartate preparation method. Patent CN103086847A. Retrieved from

Sources

- 1. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 4. Method for the determination of potassium polyaspartate in wine by high-performance liquid chromatography coupled with a fluorescence detector (Type-IV) | OIV [oiv.int]

An In-depth Technical Guide to the Neuronal Mechanism of Action of Monopotassium Aspartate

Preamble: Situating Aspartate in Neuronal Signaling

In the intricate landscape of neurochemistry, L-glutamate is universally recognized as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] However, the family of excitatory amino acids is not a monolith. L-aspartate, delivered here as monopotassium aspartate, is another endogenous amino acid that plays a significant, albeit complex, role in neuronal excitation.[1][3][4] While its metabolic functions are well-established, its identity as a classical neurotransmitter has been a subject of rigorous scientific debate.[5][6][7]

This guide provides an in-depth exploration of the molecular mechanisms through which L-aspartate exerts its effects on neurons. We will dissect its interactions with key receptor families, trace the downstream signaling cascades, and contextualize its function within physiological and pathophysiological frameworks. Furthermore, we will detail the core experimental methodologies that form the bedrock of our understanding, providing both the "how" and the "why" for drug development professionals and researchers in the field. The potassium ion in this compound primarily serves as a counter-ion for delivery and contributes to the overall electrolyte environment essential for maintaining the neuronal resting potential, while the core neuropharmacological action is dictated by the L-aspartate molecule.[8][9]

The Core Mechanism: Receptor-Mediated Excitation

L-aspartate, like glutamate, functions as an agonist at ionotropic and metabotropic glutamate receptors.[10][11] Its primary mechanism of action is the direct binding to these receptors on the postsynaptic membrane, initiating a cascade of events that leads to neuronal depolarization and the propagation of an electrical signal.[4] However, its affinity and efficacy vary significantly across different receptor subtypes, a critical distinction for targeted therapeutic development.

Primary Interaction with N-methyl-D-aspartate (NMDA) Receptors

The most well-characterized action of L-aspartate is its potent agonism at the NMDA receptor (NMDAR).[12][13] The NMDAR is a unique ligand-gated ion channel that functions as a molecular "coincidence detector," requiring the simultaneous fulfillment of two conditions for activation.[12][14][15]

-

Ligand Binding: The receptor requires the binding of two different agonists: glutamate or aspartate, and a co-agonist, typically glycine or D-serine.[12][16] Aspartate binds to the glutamate binding site on the GluN2 subunits of the receptor.[12]

-

Voltage-Dependent Block Removal: At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[12][17] This block is only removed when the neuronal membrane is sufficiently depolarized, an event typically initiated by the activation of nearby AMPA receptors.[17][18]

Once both conditions are met, the NMDAR channel opens, allowing the influx of sodium (Na⁺) and, most critically, a significant amount of calcium (Ca²⁺) ions.[12][19] This Ca²⁺ influx is the linchpin of the NMDAR's function, acting as a vital second messenger that triggers long-term changes in synaptic strength, a process known as synaptic plasticity.[12][14]

Caption: Aspartate activation of the NMDA receptor requires co-activation and membrane depolarization.

Limited Interaction with AMPA and Kainate Receptors

While L-aspartate is a powerful NMDAR agonist, its effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is minimal.[3] AMPA receptors mediate the initial fast depolarization required to unblock NMDARs.[18] The consensus in the field is that synaptically released aspartate will preferentially, or even exclusively, activate NMDA receptors, whereas glutamate activates both AMPA and NMDA receptors.[3] This selectivity is a key differentiator in their physiological roles. It is important to note that the D-enantiomer, D-aspartate, has been shown to act as a competitive antagonist at AMPA receptors, a distinct action from the L-aspartate discussed here.[20]

Modulation via Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission over a slower timescale than their ionotropic counterparts.[11][21] The evidence for direct, potent activation of mGluRs by L-aspartate is less definitive than for NMDARs. However, some studies suggest that D-aspartate can activate specific mGluR subtypes, such as mGluR5.[22] Furthermore, the activation of Group II and III mGluRs can inhibit NMDA receptor-mediated neurotransmission, suggesting an indirect modulatory role for excitatory amino acids at these sites.[23]

| Receptor Subtype | Primary Role | L-Aspartate Interaction | Key Ion Permeability | Consequence of Activation |

| NMDA | Coincidence detection, synaptic plasticity | Strong Agonist[3][12] | High Ca²⁺, Na⁺[12] | Depolarization, Ca²⁺ signaling, LTP/LTD |

| AMPA | Fast excitatory transmission, initial depolarization | Very low to no affinity[3] | Primarily Na⁺[18] | Rapid depolarization |

| Kainate | Excitatory transmission, presynaptic modulation | Negligible | Primarily Na⁺ | Depolarization, modulation of release |

| mGluRs | Neuromodulation (fine-tuning) | Indirect modulation, some D-isoform activity[22][23] | None (G-protein coupled) | Modulation of ion channels, IP₃/DAG or cAMP pathways |

Table 1: Summary of L-Aspartate's interaction with major excitatory amino acid receptor subtypes.

Pathophysiological Implications: The Double-Edged Sword of Excitotoxicity

While essential for normal brain function, excessive activation of NMDA receptors can lead to neuronal death through a process known as excitotoxicity.[14][24][25] Because L-aspartate is a potent NMDAR agonist, high concentrations can trigger this destructive cascade.[24][26]

The mechanism is a direct consequence of the receptor's properties:

-

Prolonged Activation: Sustained high levels of aspartate lead to prolonged NMDAR channel opening.

-

Calcium Overload: This results in a massive and uncontrolled influx of Ca²⁺ into the neuron.[25]

-

Activation of Destructive Enzymes: The calcium overload activates a host of intracellular enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular proteins, membranes, and nucleic acids.[25][27]

-

Mitochondrial Dysfunction: Mitochondria sequester the excess Ca²⁺, which disrupts the electron transport chain, leading to energy failure (ATP depletion) and the production of damaging reactive oxygen species (ROS).[27]

-

Cell Death: The culmination of these events is neuronal swelling due to osmotic imbalance and, ultimately, apoptotic or necrotic cell death.[25][28]

This process is implicated in a variety of neurodegenerative disorders and acute brain injuries, such as stroke and trauma.[24][28][29]

Methodologies for Mechanistic Elucidation

Our understanding of aspartate's neuronal action is built upon several key experimental techniques. For drug development professionals, selecting the appropriate assay is critical for characterizing the mechanism of a novel compound targeting this system.

Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

Causality: Electrophysiology directly measures the functional consequence of receptor activation—the flow of ions across the cell membrane. The whole-cell patch-clamp technique provides high-fidelity recordings of these currents from a single neuron, allowing for precise characterization of receptor properties.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent model. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Using a microscope with differential interference contrast (DIC) optics, identify a target neuron (e.g., a CA1 pyramidal neuron).

-

Patching: Carefully approach the neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a set voltage (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs). To isolate NMDA receptor currents, the cell can be held at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block, often in the presence of an AMPA receptor antagonist.

-

Drug Application: Perfuse the slice with a known concentration of monopotassium aspartate.

-

Data Acquisition: Record the resulting inward (at -70 mV) or outward (at +40 mV) currents, which represent the integrated activity of the aspartate-gated channels. Analyze amplitude, kinetics, and dose-response relationships.

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Experimental Protocol: Radioligand Receptor Binding Assay

Causality: Binding assays directly quantify the interaction between a ligand (aspartate) and its receptor. A competitive binding assay determines the affinity of an unlabeled compound (aspartate) by measuring its ability to displace a labeled compound with known high affinity for the receptor. This provides a direct measure of target engagement.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cerebral cortex) rich in NMDA receptors and prepare a crude membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of unlabeled monopotassium aspartate (the competitor).[16][30] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate.[31] The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of aspartate. Fit the data to a sigmoidal curve to calculate the IC₅₀ (the concentration of aspartate that inhibits 50% of specific binding), from which the inhibition constant (Ki) can be derived.

Experimental Protocol: Calcium Imaging

Causality: Since Ca²⁺ influx through NMDARs is a primary consequence of aspartate binding, directly visualizing changes in intracellular Ca²⁺ provides a robust and physiologically relevant readout of receptor activation in populations of neurons.[32]

Methodology:

-

Indicator Loading: Load cultured neurons or neurons in a brain slice with a fluorescent Ca²⁺ indicator. This can be a chemical dye (e.g., Fura-2) or a genetically encoded indicator (e.g., GCaMP) expressed in specific cell types.[32][33]

-

Baseline Measurement: Using fluorescence microscopy (e.g., two-photon or wide-field), record the baseline fluorescence of the neurons before stimulation.[32][33]

-

Stimulation: Apply monopotassium aspartate to the preparation via perfusion.

-

Image Acquisition: Record the change in fluorescence intensity over time. An increase in intracellular Ca²⁺ causes the indicator to fluoresce more brightly.[32]

-

Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline (F₀), often expressed as ΔF/F₀. This provides a dynamic measure of neuronal activity in response to aspartate stimulation across a large field of view, enabling network-level analysis.[34]

Conclusion

The mechanism of action of monopotassium aspartate in neurons is centered on its role as an excitatory amino acid, with a pronounced and selective agonist activity at the NMDA receptor. This interaction is fundamental to processes of synaptic plasticity but also underlies the potential for excitotoxic cell death. Its limited engagement with AMPA receptors distinguishes its action from that of glutamate, suggesting a more specialized role in neuromodulation. A thorough understanding of this pharmacology, validated through robust methodologies like patch-clamp electrophysiology, receptor binding assays, and calcium imaging, is indispensable for researchers and drug developers aiming to modulate excitatory neurotransmission in the central nervous system.

References

-

Title: NMDA receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain Source: NCBI Bookshelf URL: [Link]

-

Title: Is Aspartate an Excitatory Neurotransmitter? Source: Journal of Neuroscience URL: [Link]

-

Title: Aspartate - The Behavioral Scientist Source: The Behavioral Scientist URL: [Link]

-

Title: Is Aspartate an Excitatory Neurotransmitter? Source: PMC - NIH URL: [Link]

-

Title: Activation of N-methyl-d-aspartate receptor downregulates inflammasome activity and liver inflammation via a β-arrestin-2 pathway Source: PMC - NIH URL: [Link]

-

Title: Roles of aspartate and glutamate in synaptic transmission in rabbit retina. I. Outer plexiform layer Source: PubMed URL: [Link]

-

Title: Glutamate and Aspartate - Basic Neurochemistry Source: NCBI Bookshelf URL: [Link]

-

Title: Is Aspartate an Excitatory Neurotransmitter? Source: ResearchGate URL: [Link]

-

Title: Aspartate in the Brain: A Review Source: PMC - NIH URL: [Link]

-

Title: Aspartate vs. Glutamate: Unraveling the Mysteries of Neurotransmitters Source: Oreate AI Blog URL: [Link]

-

Title: Metabotropic glutamate receptors regulate N-methyl-D-aspartate-mediated synaptic transmission in nucleus accumbens Source: PubMed URL: [Link]

-

Title: Various facets of excitotoxicity Source: Open Exploration Publishing URL: [Link]

-

Title: MK801 radioligand binding assay at the N-methyl-D-aspartate receptor Source: PubMed URL: [Link]

-

Title: Aspartate neurotoxicity on cultured cortical neurons Source: PubMed - NIH URL: [Link]

-

Title: D-aspartate and NMDA, but Not L-aspartate, Block AMPA Receptors in Rat Hippocampal Neurons Source: PubMed URL: [Link]

-

Title: Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review Source: ScienceDirect URL: [Link]

-

Title: Excitatory Amino Acid Neurotoxicity Source: Madame Curie Bioscience Database - NCBI URL: [Link]

-

Title: MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor Source: ResearchGate URL: [Link]

-

Title: N-methyl-D-aspartate receptor – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Physiology, NMDA Receptor Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Neurophysiological symptoms and aspartame: What is the connection? Source: ResearchGate URL: [Link]

-

Title: properties of glutamate receptors Source: University of Bristol URL: [Link]

-

Title: Metabotropic glutamate receptors | Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications Source: MDPI URL: [Link]

-

Title: The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements Source: PubMed URL: [Link]

-

Title: What is the mechanism of Potassium L-aspartate? Source: Patsnap Synapse URL: [Link]

-

Title: Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases Source: PMC - NIH URL: [Link]

-

Title: Neuron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: AMPA receptor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity Source: PMC - NIH URL: [Link]

-

Title: Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema Source: PMC - NIH URL: [Link]

-

Title: Activation Mechanisms of the NMDA Receptor Source: NCBI Bookshelf URL: [Link]

-

Title: Calcium imaging - Neurotar Source: Neurotar URL: [Link]

-

Title: Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites Source: Journal of Neuroscience URL: [Link]

-

Title: Neuroscience Basics: Glutamate Receptors: Ionotropic (AMPA, NMDA, Kainate) and Metabotropic. Source: YouTube URL: [Link]

-

Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

-

Title: How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP Source: YouTube URL: [Link]

-

Title: Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo Source: PMC - NIH URL: [Link]

-

Title: Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord Source: PMC - NIH URL: [Link]

-

Title: L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes Source: PubMed URL: [Link]

-

Title: Calcium imaging: spatially restricted effect of a phasic dopamine... Source: ResearchGate URL: [Link]

-

Title: Update on hypoxic-ischemic brain injury: Prognosis and management Source: World Journal of Critical Care Medicine URL: [Link]

Sources

- 1. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. thebehavioralscientist.com [thebehavioralscientist.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 9. Potassium Aspartate Attenuates Brain Injury Induced by Controlled Cortical Impact in Rats Through Increasing Adenosine Triphosphate (ATP) Levels, Na+/K+-ATPase Activity and Reducing Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-Glutamate and other Excitatory Amino Acids [homepages.ucl.ac.uk]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. Activation of N-methyl-d-aspartate receptor downregulates inflammasome activity and liver inflammation via a β-arrestin-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. AMPA receptor - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabotropic glutamate receptors regulate N-methyl-D-aspartate-mediated synaptic transmission in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Various facets of excitotoxicity [explorationpub.com]

- 25. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. wjgnet.com [wjgnet.com]

- 28. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Neuron - Wikipedia [en.wikipedia.org]

- 30. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 32. neurotar.com [neurotar.com]

- 33. Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Calcium Imaging Approaches in Investigation of Pain Mechanism in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

L-Aspartic Acid Potassium Salt: A Multifunctional Modulator of the Krebs Cycle and Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid, frequently utilized in its potassium salt form, serves as a critical nexus in cellular metabolism, extending far beyond its role as a proteinogenic amino acid. This guide elucidates the multifaceted functions of L-aspartate within the Krebs (Tricarboxylic Acid, TCA) cycle, a cornerstone of cellular respiration. We will dissect its pivotal roles in anaplerosis and cataplerosis, the processes of replenishing and drawing from the cycle's intermediates, respectively. A primary focus will be the transamination reaction catalyzed by aspartate aminotransferase, which reversibly converts L-aspartate into the key TCA cycle intermediate, oxaloacetate. Furthermore, this document details L-aspartate's indispensable function in the malate-aspartate shuttle, a sophisticated mechanism for transporting cytosolic reducing equivalents into the mitochondria to fuel oxidative phosphorylation. The significance of the associated potassium ion in maintaining cellular homeostasis will also be addressed. By integrating core biochemical principles with detailed experimental methodologies and their underlying rationale, this guide provides a comprehensive resource for professionals seeking to understand and manipulate these fundamental metabolic pathways in research and therapeutic development.

The Krebs Cycle: A Dynamic Metabolic Hub

The Krebs cycle is the central engine of aerobic metabolism, responsible for the final oxidation of carbohydrates, fats, and amino acids into carbon dioxide, while capturing their stored energy as reducing equivalents (NADH and FADH₂) and GTP.[1][2] However, viewing the cycle as a static, self-contained loop is a significant oversimplification. It is a dynamic hub where the concentrations of its intermediates are in constant flux, dictated by the cell's metabolic state.[3][4]

Two opposing yet balanced processes define this dynamism:

-

Cataplerosis: The removal of TCA cycle intermediates to serve as precursors for various biosynthetic pathways.[4][5] For instance, citrate is exported to the cytosol for fatty acid synthesis, α-ketoglutarate is a precursor for glutamate and other amino acids, and oxaloacetate is a substrate for gluconeogenesis and aspartate synthesis.[6][7][8]

-

Anaplerosis: The replenishment of TCA cycle intermediates that have been extracted for biosynthesis.[3][4] Without anaplerosis, the cycle's machinery would deplete, leading to a catastrophic failure of cellular respiration and energy production.[9]

Understanding the regulation of anaplerotic and cataplerotic fluxes is crucial for comprehending cellular health, proliferation, and disease. L-aspartate stands out as a key metabolite that directly participates in both processes, acting as a metabolic bridge.

L-Aspartate: The Anaplerotic and Cataplerotic Bridge

The primary mechanism by which L-aspartate interfaces with the Krebs cycle is through a reversible transamination reaction. This reaction is the gateway for both entering and exiting the central metabolic engine.

The Transamination Gateway: Aspartate Aminotransferase (AST/GOT)

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is the central enzyme mediating this connection.[10][11] AST exists as two primary isoenzymes: mitochondrial (mAST or GOT2) and cytosolic (cAST or GOT1), a distribution critical for its diverse roles.[10][12] The enzyme catalyzes the following reversible reaction:

L-Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + L-Glutamate [10]

This single, reversible reaction elegantly serves two distinct purposes depending on the cell's needs:

-

Anaplerotic Function: When cellular energy is low or TCA cycle intermediates are depleted, L-aspartate can be converted into oxaloacetate, directly replenishing the cycle.[3][13] This "fills up" the cycle, allowing it to accept more acetyl-CoA and increase the production of NADH and FADH₂ for ATP synthesis.[5][14]

-

Cataplerotic Function: In states of rapid proliferation, there is a high demand for nucleotides and proteins. Oxaloacetate is drawn from the Krebs cycle and converted by AST into L-aspartate.[15] This newly synthesized aspartate is a crucial precursor for the synthesis of purines, pyrimidines, and asparagine, making this cataplerotic pathway a rate-limiting step for the growth of many cancer cells.[16][17][18]

The diagram below illustrates how L-aspartate functions as this critical metabolic bridge.

Caption: Anaplerotic and Cataplerotic roles of L-Aspartate.

The Malate-Aspartate Shuttle: A Conduit for Cytosolic Energy

Beyond directly supplying carbon skeletons, L-aspartate is an essential component of the malate-aspartate shuttle (MAS). This elegant system is required because the inner mitochondrial membrane is impermeable to NADH.[19][20] Glycolysis, which occurs in the cytosol, produces NADH. To capture the energy from this cytosolic NADH via oxidative phosphorylation, its reducing equivalents (electrons) must be transported into the mitochondrial matrix. The MAS accomplishes this task.[19][21]

The shuttle involves the coordinated action of the AST and malate dehydrogenase (MDH) isoenzymes in both the cytosol and mitochondria, along with two mitochondrial membrane antiporters:

-

Malate-α-ketoglutarate antiporter: Transports malate into the matrix in exchange for α-ketoglutarate.

-

Glutamate-aspartate antiporter (AGC1/Aralar1): Transports glutamate into the matrix in exchange for aspartate.[17][22]

The net effect is the oxidation of NADH in the cytosol and the reduction of NAD+ in the mitochondrial matrix, effectively transferring the reducing power across the membrane without physically moving the NADH molecule itself.[19] This process is highly efficient, maximizing the ATP yield from glycolysis.[19]

Caption: The Malate-Aspartate Shuttle mechanism.

The Significance of the Potassium Salt

L-aspartic acid is often supplied for research and supplementation as L-aspartic acid potassium salt.[23] This formulation provides not only the metabolically active amino acid but also potassium (K+), an essential mineral and the most abundant intracellular cation.[14]

The rationale for this pairing is twofold:

-

Solubility and Stability: The salt form enhances the compound's solubility and stability in aqueous solutions, which is critical for preparing experimental reagents and dietary supplements.

-

Physiological Synergy: Potassium plays a vital role in numerous physiological processes, including maintaining cellular membrane potential, nerve impulse transmission, and muscle contraction.[14] In contexts of high metabolic activity or fatigue, where both energy substrates and electrolyte balance are crucial, providing aspartate and potassium together can be beneficial. The potassium helps maintain the electrochemical gradients necessary for cellular function, while the aspartate supports energy production via the Krebs cycle.[14][23]

Methodologies for Interrogating Aspartate's Role

To accurately study the function of L-aspartate in the Krebs cycle, robust and validated methodologies are essential. The choice of methodology depends on the specific question being asked, from measuring the activity of a single enzyme to profiling the entire metabolome.

Protocol: Spectrophotometric Assay of Aspartate Aminotransferase (AST/GOT) Activity

Principle: This protocol provides a self-validating system by measuring the activity of AST in a coupled enzyme reaction. The oxaloacetate produced by AST is immediately reduced to malate by an excess of malate dehydrogenase (MDH). This second reaction consumes NADH, and the rate of decrease in absorbance at 340 nm, which is directly proportional to NADH oxidation, serves as a precise measure of AST activity.

Reagents and Materials:

| Reagent | Concentration |

|---|---|

| Tris Buffer | 100 mM, pH 7.4 |

| L-Aspartate | 200 mM |

| α-Ketoglutarate | 12 mM |

| NADH | 0.15 mM |

| Malate Dehydrogenase (MDH) | ~1000 units/mL |

| Sample (cell lysate, tissue homogenate) | Variable |

| UV/Vis Spectrophotometer | Capable of reading at 340 nm |

| 96-well UV-transparent plate or cuvettes | |

Step-by-Step Methodology:

-

Reaction Master Mix Preparation: Prepare a master mix containing Tris buffer, L-aspartate, NADH, and MDH. The volume should be sufficient for all samples and controls.

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration using a standard method (e.g., BCA assay) for normalization.

-

Assay Setup:

-

Pipette 180 µL of the master mix into each well/cuvette.

-

Add 10 µL of the prepared sample (lysate).

-

Include a "no-substrate" control by adding 10 µL of sample to a master mix lacking α-ketoglutarate to measure background NADH oxidation.

-

-

Initiate Reaction: Add 10 µL of the α-ketoglutarate solution to each well to start the reaction. Mix gently.

-

Data Acquisition: Immediately place the plate/cuvette in the spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

-

Correct for the background rate using the no-substrate control.

-

Calculate enzyme activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Normalize the activity to the total protein concentration of the sample (e.g., in µmol/min/mg protein).

-

Protocol: LC-MS/MS Quantification of Krebs Cycle Intermediates

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying low-abundance metabolites like TCA cycle intermediates. This workflow ensures high specificity and sensitivity through chromatographic separation followed by mass-based detection and fragmentation.

Caption: Experimental workflow for LC-MS/MS metabolomics.

Step-by-Step Methodology (Abbreviated):

-

Sample Collection & Quenching: Rapidly harvest cells or flash-freeze tissues in liquid nitrogen. This step is critical to halt all enzymatic activity instantly, providing a true snapshot of the metabolome.

-

Metabolite Extraction: Extract metabolites using a cold solvent system, typically an 80:20 methanol:water solution, to precipitate proteins while solubilizing small polar metabolites.

-

LC Separation: Inject the extract onto a suitable liquid chromatography column (e.g., HILIC for polar compounds) to separate the TCA intermediates based on their chemical properties.

-

MS/MS Detection: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is set to selected reaction monitoring (SRM) mode, where a specific precursor ion (e.g., m/z for oxaloacetate) is selected, fragmented, and a specific product ion is detected. This two-stage filtering provides exceptional specificity.

-

Quantification: A standard curve is generated using known concentrations of pure standards for each metabolite (aspartate, oxaloacetate, malate, etc.) to allow for absolute quantification. Data is typically normalized to cell number or tissue weight.

Implications in Research and Drug Development

The central role of L-aspartate metabolism makes it a focal point in several areas of biomedical research and therapeutic design.

-

Oncology: The discovery that aspartate synthesis is essential for the proliferation of certain cancer cells has opened new therapeutic avenues.[15][16] Cells with compromised mitochondrial electron transport chains become auxotrophic for aspartate.[16] Therefore, targeting the enzymes involved in aspartate synthesis (like AST) or transport (like AGC1) could represent a novel strategy to selectively starve cancer cells.[12][15][17]

-

Metabolic Disorders: L-aspartate has been identified as a potential endogenous regulator of energy expenditure.[24] Studies have shown that L-aspartate administration can ameliorate diet-induced obesity in animal models by increasing energy expenditure and suppressing fat accumulation, suggesting its potential as a therapeutic agent for metabolic syndrome.[24]

-

Neurology: In the brain, L-aspartate is not only a metabolite but also an excitatory neurotransmitter.[15] Its metabolism is tightly linked to that of glutamate, the primary excitatory neurotransmitter. Dysregulation of aspartate levels and transport has been implicated in various neurological and psychiatric disorders.[15][25]

Conclusion

L-Aspartic acid potassium salt is far more than a simple cellular building block. It is a dynamic and essential modulator of central carbon metabolism. Through the action of aspartate aminotransferase, it provides a direct and reversible link to the Krebs cycle, enabling the cell to balance the catabolic demands of energy production with the anabolic requirements of growth and proliferation. Its indispensable role in the malate-aspartate shuttle further solidifies its importance in maximizing ATP yield from glycolysis. For researchers in both basic science and drug development, a deep understanding of these pathways is paramount, as targeting the synthesis, transport, and utilization of L-aspartate offers promising new strategies for combating a range of human diseases.

References

-

The Krebs (TCA) cycle and anaplerotic/cataplerotic pathways. After... - ResearchGate. Available at: [Link]

-

Borst, P. (2020). The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway. IUBMB Life, 72(10), 2056-2066. Available at: [Link]

-

Kinetic Simulation of Malate-Aspartate and Citrate-Pyruvate Shuttles in Association with Krebs Cycle - ResearchGate. Available at: [Link]

-

What is the mechanism of Potassium L-aspartate? - Patsnap Synapse. Available at: [Link]

-

Regulation of Krebs-TCA cycle (video) | Khan Academy. Available at: [Link]

-

Bulusu, V., & Hodson, D. J. (2021). Aspartic Acid in Health and Disease. International Journal of Molecular Sciences, 22(11), 5877. Available at: [Link]

-

Sullivan, L. B., Gui, D. Y., & Vander Heiden, M. G. (2016). Supporting aspartate biosynthesis is an essential function of respiration in proliferating cells. Cell, 162(3), 592-603. Available at: [Link]

-

Malate-Aspartate Shuttle - AK Lectures. Available at: [Link]

-

l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC. Available at: [Link]

-

Anaplerotic reactions - Wikipedia. Available at: [Link]

-

Malate–aspartate shuttle - Wikipedia. Available at: [Link]

-

Can someone please clarify the malate aspartate shuttle? : r/Mcat - Reddit. Available at: [Link]

-

Aspartate biosynthetic pathways under different cell states. (A)... - ResearchGate. Available at: [Link]

-

Hartman, IV, J. L. (2015). Aspartate facilitates mitochondrial function, growth arrest and survival during doxorubicin exposure. PLoS One, 10(8), e0135803. Available at: [Link]

-

Mishkovsky, M., Comment, A., & Gruetter, R. (2012). In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance. Proceedings of the National Academy of Sciences, 109(47), 19416-19420. Available at: [Link]

-

Smith, L. B., Mueller, J. S., & Brunton, T. A. (2023). An engineered biosensor enables dynamic aspartate measurements in living cells. eLife, 12, e86193. Available at: [Link]

-

L-aspartate ameliorates diet-induced obesity by increasing adipocyte energy expenditure. Available at: [Link]

-

Aspartate transaminase - Wikipedia. Available at: [Link]

-

Metabolic significance of aspartate transaminase in mammalian liver. Available at: [Link]

-

l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - ResearchGate. Available at: [Link]

-

Citric acid cycle - Wikipedia. Available at: [Link]

-

Metabolism | The Krebs Cycle - YouTube. Available at: [Link]

-

The Krebs Cycle (Citric Acid Cycle) - Chemistry LibreTexts. Available at: [Link]

-

The Krebs Cycle showing the important role of alanine aminotransferase... - ResearchGate. Available at: [Link]

-

The anaplerotic and cataplerotic reactions within the TCA cycle The... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Potassium aspartate - Wikipedia. Available at: [Link]

-

Owen, O. E., Kalhan, S. C., & Hanson, R. W. (2002). The key role of anaplerosis and cataplerosis for citric acid cycle function. Journal of Biological Chemistry, 277(34), 30409-30412. Available at: [Link]

-

Martinez-Reyes, I., & Chandel, N. S. (2020). Regulation and function of the mammalian tricarboxylic acid cycle. Nature Reviews Molecular Cell Biology, 21(11), 629-643. Available at: [Link]

-

Mitochondrial aspartate aminotransferase and the effect of testosterone on citrate production in rat ventral prostate - PubMed. Available at: [Link]

-

The TCA Cycle - Steps - Krebs Cycle - TeachMePhysiology. Available at: [Link]

-

Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Cardaci, S., & Ciriolo, M. R. (2012). Maintaining cytosolic aspartate levels is a major function of the TCA cycle in proliferating cells. Cell Cycle, 11(13), 2426-2427. Available at: [Link]

-

Understanding Oxaloacetate: The Four Carbon Backbone of Metabolism - Oreate AI Blog. Available at: [Link]

-

Krebs Cycle Overview - News-Medical.Net. Available at: [Link]

-

D'Aniello, S., & Di Fiore, M. M. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(18), 6617. Available at: [Link]

-

How does oxaloacetate know it's time to enter the TCA cycle or gluconeogenesis pathway? Available at: [Link]

-

Krebs / citric acid cycle (video) - Khan Academy. Available at: [Link]

-

The Krebs Cycle A Step-by-Step Explanation - PraxiLabs. Available at: [Link]

-

Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide - MDPI. Available at: [Link]

-

Adenosine triphosphate - Wikipedia. Available at: [Link]

Sources

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 4. annualreviews.org [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Aspartate facilitates mitochondrial function, growth arrest and survival during doxorubicin exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 15. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Supporting aspartate biosynthesis is an essential function of respiration in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maintaining cytosolic aspartate levels is a major function of the TCA cycle in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 20. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 21. aklectures.com [aklectures.com]

- 22. researchgate.net [researchgate.net]

- 23. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 24. L-aspartate ameliorates diet-induced obesity by increasing adipocyte energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

L-Aspartic Acid Monopotassium Salt: Dual-Action Metabolic Priming for Plant Stress Acclimation

Executive Summary

L-Aspartic acid monopotassium salt (Potassium Aspartate; CAS 1115-63-5) represents a high-bioavailability fusion of two critical plant signaling and metabolic effectors: the potassium cation (K⁺) and the amino acid L-aspartate (Asp). While traditional fertilization treats these elements separately, their conjugated application offers a synergistic "dual-action" mechanism for stress acclimation.

This guide details the molecular rationale, application protocols, and self-validating experimental workflows for utilizing L-Aspartic acid monopotassium salt as a chemical priming agent against abiotic stress (drought, salinity, and thermal extremes).

Part 1: Molecular Mechanisms of Action

The efficacy of L-Aspartic acid monopotassium salt relies on a "Push-Pull" metabolic synergy . The potassium component "pushes" hydraulic turgor and enzymatic activation, while the aspartate component "pulls" nitrogen metabolism and anaplerotic cycles to sustain energy during stress.

The Potassium Moiety (The "Push")

Potassium is the primary osmolyte in plant cells. Under stress, inorganic potassium sources (like KCl) can sometimes introduce unwanted chloride toxicity. The aspartate salt delivers K⁺ with a metabolically active counter-ion.

-

Stomatal Regulation: K⁺ accumulation in guard cells lowers water potential, driving stomatal aperture control—critical for balancing transpiration and CO₂ uptake during drought.

-

Enzyme Activation: K⁺ is a cofactor for over 60 enzymes, including pyruvate kinase and starch synthase, essential for maintaining carbon flow when photosynthesis is compromised.

The Aspartate Moiety (The "Pull")

Exogenous L-aspartate acts as a metabolic primer. Unlike passive counter-ions, Asp is rapidly assimilated into the Aspartate Family Pathway .

-

Anaplerosis: Aspartate can be directly transaminated to oxaloacetate, feeding the Krebs (TCA) cycle. This "top-up" of carbon skeletons is vital when stress suppresses photosynthesis.

-

Nitrogen Storage & Mobilization: Aspartate is a precursor for lysine, threonine, methionine, and isoleucine.[1] It serves as a transient nitrogen reservoir, preventing ammonium toxicity during stress-induced proteolysis.

Synergistic Pathway Visualization

The following diagram illustrates the cellular fate of Potassium Aspartate, highlighting the convergence on ROS scavenging and Osmotic Adjustment.

Caption: Figure 1.[2] Cellular fate of Potassium Aspartate. K+ drives turgor; Aspartate fuels the TCA cycle and biosynthesis.

Part 2: Experimental Protocols

To validate the efficacy of L-Aspartic acid monopotassium salt, researchers must control for the separate effects of K+ and Nitrogen. The following protocol outlines a Foliar Priming Workflow designed to test drought acclimation.

Solution Preparation

Molecular Weight: 171.19 g/mol Target Concentration: 2.0 mM (Optimal range for signaling without phytotoxicity).

| Component | Mass/Volume | Final Concentration | Notes |

| L-Aspartic Acid Monopotassium Salt | 0.342 g | 2.0 mM | Dissolve in ddH₂O. |

| Tween-20 (Surfactant) | 0.5 mL | 0.05% (v/v) | Essential for leaf cuticle penetration. |

| ddH₂O | Up to 1000 mL | N/A | pH adjusted to 6.5 ± 0.2 using KOH/HCl. |

Treatment Groups (Self-Validating Design)

To prove the synergy, you must compare the salt against its components.

-

Group A (Control): ddH₂O + Tween-20.

-

Group B (K-Only): 2.0 mM KCl (Equimolar K+).

-

Group C (Asp-Only): 2.0 mM L-Aspartic Acid (pH adjusted with NaOH to neutralize).

-

Group D (Treatment): 2.0 mM L-Aspartic Acid Monopotassium Salt.

Application & Stress Induction Workflow

This workflow ensures that the metabolic priming occurs before the onset of severe stress, allowing the plant to accumulate osmoprotectants.

Caption: Figure 2. Experimental workflow for evaluating stress acclimation via metabolic priming.

Part 3: Data Interpretation & Troubleshooting

Expected Quantitative Outcomes

When analyzing data from the above protocol, the "Treatment" group (Potassium Aspartate) should exhibit a statistical advantage over both the K-Only and Asp-Only groups due to the synergistic effect.

| Metric | Biological Significance | Expected Trend (Treatment vs. Control) |

| Malondialdehyde (MDA) | Marker of membrane lipid peroxidation (damage). | Decrease (30-50%) |

| Proline Content | Osmolyte for turgor maintenance and ROS scavenging. | Increase (>200%) |

| Stomatal Conductance (gs) | Rate of gas exchange. | Maintained (vs. rapid closure in control) |

| Chlorophyll a/b | Photosynthetic integrity. | Stable (preventing chlorosis) |

Troubleshooting Common Issues

-

Precipitation: L-Aspartic acid monopotassium salt is highly soluble, but if mixed with calcium-heavy water (hard water), Calcium Aspartate may precipitate. Always use distilled/deionized water.

-

pH Drift: Aspartate is an amphoteric molecule. If the solution pH drifts below 4.5, solubility decreases. If it drifts above 8.0, uptake efficiency drops. Buffer to pH 6.0–6.5.

-

Leaf Burn: Concentrations >10 mM can cause osmotic burn on sensitive tissues (e.g., Arabidopsis, Tobacco). Do not exceed 5 mM for research applications.

References

-

Lei, S., et al. (2022). Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass.[3][4] Plants, 11(2), 199.[4] [Link] (Establishes the role of exogenous aspartate in upregulating TCA cycle activity and antioxidant enzymes.)

-

Rizwan, M., et al. (2017). Exogenous Application of Aspartic Acid Alleviates Salt Stress-Induced Decline in Growth by Enhancing Antioxidants and Compatible Solutes in Wheat. Frontiers in Plant Science. [Link] (Provides the foundational concentration ranges (0.4–0.8 mM) and mechanistic links to proline accumulation.)

-

Hasanuzzaman, M., et al. (2018). Potassium: A Vital Regulator of Plant Responses and Tolerance to Abiotic Stresses. Agronomy, 8(3), 31. [Link] (Authoritative review on Potassium's role in osmoregulation and enzyme activation under stress.)

-

Alfosea-Simón, M., et al. (2021). L-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation. Molecules, 26(7), 1887.[5] [Link] (Details the "Aspartate Family" pathway and its critical role in nitrogen assimilation and stress defense.)

-

PubChem. L-Aspartic acid, monopotassium salt (Compound Summary). [Link] (Chemical validation and physical properties of the specific salt form.)

Sources

- 1. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Aspartic Acid, Monopotassium Salt: A Comprehensive Guide to its Stability and Degradation Profile

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

L-Aspartic acid, monopotassium salt is a widely utilized compound in the pharmaceutical, cosmetic, and nutritional sectors.[1][2] Its stability is a critical parameter that dictates its shelf-life, formulation compatibility, and ultimately, its efficacy and safety. This technical guide provides an in-depth analysis of the stability and degradation profile of L-Aspartic acid, monopotassium salt. We will explore the intrinsic chemical liabilities of the aspartyl moiety, the influence of environmental factors such as pH, temperature, and light, and the primary chemical pathways through which it degrades. Furthermore, this guide furnishes detailed analytical methodologies and experimental protocols for conducting robust stability assessments, offering researchers and drug development professionals a comprehensive resource for ensuring product quality and integrity.

Introduction and Physicochemical Properties

L-Aspartic acid, monopotassium salt is the potassium salt of the naturally occurring acidic amino acid, L-aspartic acid.[1] It is a white crystalline powder with good solubility in water.[3] This solubility, combined with its physiological roles, makes it a valuable ingredient in parenteral nutrition formulations, as a buffering agent in cosmetics, and as a dietary supplement for potassium repletion.[1][2] However, the inherent structure of the aspartic acid molecule, containing two carboxylic acid groups and a primary amine, presents specific chemical liabilities that must be understood and controlled.

The stability of this salt is paramount. Degradation can lead to a loss of potency, the formation of potentially immunogenic or toxic impurities, and changes in the physicochemical properties of the formulation. This guide is structured to provide a foundational understanding of its stability profile, beginning with its core properties and progressing to the complex interplay of factors that govern its degradation.

| Property | Value | Reference |

| CAS Number | 1115-63-5 | [3][4][5] |

| Molecular Formula | C₄H₆KNO₄ | [4] |

| Molecular Weight | 171.19 g/mol | [4] |

| Appearance | White powder | [3] |

| IUPAC Name | potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate | [4] |

| Synonyms | Monopotassium aspartate, Potassium L-aspartate | [1][4] |

| Solubility in Water (@25°C) | 30.26 g/L | [6] |

| Melting Point | Decomposes >300 °C | [7] |

Core Stability Profile

Solid-State Stability

In its crystalline solid form, L-Aspartic acid, monopotassium salt is generally stable under recommended storage conditions, which typically involve keeping it in a tightly closed container in a dry, well-ventilated place.[7] The ionic nature of the salt and the defined crystal lattice structure limit molecular mobility, thereby inhibiting degradation reactions that are more prevalent in the solution state. However, the parent L-aspartic acid does not undergo polymorphic transformations upon heating but rather experiences thermal deformation until it begins to amorphize and decompose at temperatures above 220 °C.[8] This indicates a high degree of thermal energy is required to induce degradation in the solid state.

Solution-State Stability

The stability of L-Aspartic acid, monopotassium salt in aqueous solution is far more complex and is heavily influenced by several factors. In solution, the aspartyl residue is susceptible to a variety of degradation reactions. The primary liability stems from the propensity of the side-chain carboxylic acid to participate in intramolecular reactions.

Key Factors Influencing Stability

The rate and pathways of degradation in solution are critically dependent on the following factors:

Influence of pH

The pH of the solution is arguably the most critical factor governing the stability of the aspartyl moiety. The degradation pathways of peptides containing aspartic acid have been extensively studied and provide a strong model for the behavior of the monopotassium salt in solution.

-

Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation pathway is the hydrolysis of the peptide bond C-terminal to the aspartic acid residue.[9][10][11] While L-Aspartic acid, monopotassium salt does not have a peptide bond, this indicates a susceptibility to hydrolysis under low pH. The formation of a cyclic imide intermediate (succinimide) also occurs, though direct hydrolysis can be a competing reaction.[10]

-

Neutral to Mildly Acidic Conditions (pH 4-6): This pH range often represents the region of maximal instability. Degradation proceeds primarily through the formation of a succinimide intermediate.[10] This cyclic imide is formed via an intramolecular nucleophilic attack of the backbone nitrogen on the carbonyl carbon of the side-chain carboxyl group.

-

Alkaline Conditions (pH > 7): Under basic conditions, degradation also proceeds through the succinimide intermediate.[9] The succinimide itself is unstable and rapidly hydrolyzes to form a mixture of L-α-aspartyl (the native form) and L-β-aspartyl (an isomeric form where the linkage is through the side-chain carboxyl group).[9][12] This isomerization is a significant degradation pathway for aspartic acid-containing protein therapeutics.[13] Studies on the related compound aspartame show that it degrades under both strong acidic and basic conditions.[14]

Influence of Temperature

Temperature acts as a catalyst for all chemical degradation pathways. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis and succinimide formation.

The thermal decomposition of solid L-aspartic acid is a well-documented endothermic process that occurs at high temperatures (typically >200 °C).[15][16] The decomposition proceeds in two steps:

-

Condensation/Polymerization: An initial loss of one water molecule leads to the formation of polyaspartic acid.[15][17]

-

Cyclization: A subsequent loss of a second water molecule results in the formation of polysuccinimide, a polymer with repeating cyclic imide units.[15][17]

While these temperatures are far above typical storage or physiological conditions, this information underscores the inherent thermal lability of the molecule's structure. In solution, even modest increases in temperature can significantly impact long-term stability.

Influence of Light (Photostability)

While less documented for this specific molecule, amino acids can be susceptible to photodegradation, especially in the presence of photosensitizers. The exposure of aqueous solutions to UV light can generate reactive oxygen species, which may lead to oxidative degradation of the amino acid. A comprehensive stability study should always include photostability testing according to ICH Q1B guidelines.

Primary Degradation Pathways

Based on extensive research into aspartic acid and its derivatives, two primary degradation pathways are of concern for L-Aspartic acid, monopotassium salt in solution.

Succinimide Formation and Isomerization

This is the most significant degradation pathway in aqueous solutions, particularly around neutral pH. The reaction proceeds via an intramolecular cyclization.

-

Nucleophilic Attack: The lone pair of electrons on the backbone α-amino nitrogen attacks the carbonyl carbon of the side-chain carboxylic acid.

-

Formation of Succinimide: This attack forms a five-membered ring intermediate, which then loses a molecule of water to form the succinimide.

-

Hydrolysis: The succinimide intermediate is highly susceptible to hydrolysis. The ring can be opened by the attack of water at either of two carbonyl carbons, leading to two products: the original L-α-aspartyl structure and the isomeric L-β-aspartyl structure.[9]

Caption: Primary degradation pathway in solution via succinimide intermediate.

Thermal Degradation and Polymerization (High Temperature)

At elevated temperatures, particularly in the solid state, the degradation pathway shifts from intramolecular cyclization to intermolecular condensation.

-

Intermolecular Condensation: Molecules of aspartic acid react with each other, forming peptide-like bonds and eliminating water. This results in the formation of polyaspartic acid.[17]

-

Polysuccinimide Formation: As the temperature increases further, the polyaspartic acid can undergo intramolecular cyclization along the polymer backbone, eliminating more water to form polysuccinimide.[15]

Caption: High-temperature thermal degradation pathway in the solid state.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to accurately monitor the stability of L-Aspartic acid, monopotassium salt and characterize its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies. A reversed-phase ion-pair HPLC method is effective for separating the parent compound from its impurities and degradation products.[18] UV detection is standard.

-

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer is essential for the definitive identification of degradation products.[9][14] It allows for the determination of the molecular weights of the degradants, confirming structures such as the β-aspartyl isomer or cleavage products.

-

Capillary Electrophoresis (CE): CE can be a complementary technique to HPLC, sometimes offering better resolution for isomeric pairs of α- and β-Asp peptides, demonstrating its potential utility.[9]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This protocol outlines a typical workflow.

Workflow Overview

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Materials:

-

L-Aspartic acid, monopotassium salt (high purity reference standard).

-

HPLC-grade water, acetonitrile, and methanol.

-

Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

-

Suitable HPLC system with UV/PDA and MS detectors.

-

Validated HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Calibrated pH meter, oven, and photostability chamber.

-

-

Sample Preparation:

-

Prepare a stock solution of L-Aspartic acid, monopotassium salt at a concentration of 10 mg/mL in purified water.

-

For solid-state stress, use the neat powder.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 5 mg/mL in 0.1 M HCl. Place in an oven at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature (due to the expected high reactivity).

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Place a vial of the stock solution in an oven at 60°C.

-

Thermal Degradation (Solid): Place a thin layer of the solid powder in an oven at 105°C.

-

Photostability: Expose both the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Point Sampling and Analysis:

-

Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For solid samples, dissolve a weighed amount in water.

-

Immediately neutralize the acid and base samples with an equimolar amount of base/acid to halt the reaction.

-

Dilute all samples to a target concentration (e.g., 0.5 mg/mL) with the mobile phase.

-

Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/MS method.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent peak.

-

Identify and quantify major degradation products (as a percentage of the total peak area).

-

Use MS data to propose structures for the unknown peaks.

-

Assess mass balance to ensure all major degradation products have been detected.

-

| Stress Condition | Expected Primary Degradation Pathway | Key Expected Products |

| Acidic (0.1M HCl, 60°C) | Hydrolysis, Succinimide Formation | Cleavage products, Succinimide, α/β-Aspartic Acid |

| Alkaline (0.1M NaOH, RT) | Succinimide Formation & Hydrolysis | α-Aspartic Acid, β-Aspartic Acid (isomer) |

| Oxidative (3% H₂O₂, RT) | Oxidation | Potential oxidative adducts, fragmentation |

| Thermal (Solution, 60°C) | Accelerated Succinimide Formation | α-Aspartic Acid, β-Aspartic Acid (isomer) |

| Thermal (Solid, >200°C) | Polymerization & Cyclization | Polyaspartic Acid, Polysuccinimide |

| Photolytic (ICH Q1B) | Photolysis, Oxidation | Various photoproducts (structure dependent on mechanism) |

Conclusion

The stability of L-Aspartic acid, monopotassium salt is a multifaceted issue that requires careful consideration during development and formulation. While stable in its solid form under controlled conditions, it exhibits significant liabilities in the aqueous state. The primary degradation pathway involves the formation of a succinimide intermediate, which is heavily influenced by the solution's pH and temperature, leading to isomerization. At very high temperatures, intermolecular condensation and polymerization become the dominant degradation routes. A thorough understanding of these pathways, coupled with robust analytical methodologies and a comprehensive forced degradation strategy, is essential for ensuring the quality, safety, and efficacy of products containing this important compound.

References

- Scent.vn. L-Aspartic acid, monopotassium salt (CAS 1115-63-5).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23672742, L-Aspartic acid, monopotassium salt. [Link]

-

Wikipedia. Potassium aspartate. [Link]

-

Pharmaoffer.com. L-Aspartic Acid API Suppliers. [Link]

- Gellman, A.J., et al. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science.

- Karacan, N. (2005). Thermal Analysis of Aspartic Acid and Its Polymers. Journal of Thermal Analysis and Calorimetry.

-

Ilko, B., et al. (2010). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Chromatography A. [Link]

-

Euerby, M. R., et al. (2004). Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

Kellermeier, M., et al. (2012). Effect of pH on the interaction of L-Asp and L-Glu (both 10 mM) with pre- and postnucleation calcium carbonate. ResearchGate. [Link]

- Chelius, D., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Analytical Chemistry.

- Sun, J. P., et al. (2014). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. Chinese Journal of Analytical Chemistry.

-

Sydow, D., et al. (2014). Asparagine and Aspartate degradation pathways. ResearchGate. [Link]

-

Shablinskii, A. P., et al. (2021). Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid. MDPI. [Link]

-

J&K Scientific LLC. L-aspartic Acid Potasium Salt | 1115-63-5. [Link]

-

Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. [Link]

-

Sydow, D., et al. (2014). Asparagine and Aspartate degradation pathways. Figshare. [Link]

-

G., Bhaskar, et al. (2011). Solubility of D-Aspartic Acid and L-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K. ResearchGate. [Link]

-

Patel, K., & Borchardt, R. T. (1990). The degradation pathways of glucagon in acidic solutions. Pharmaceutical Research. [Link]

-

L. A. Nafie. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

-

Munck, B. G., & Munck, L. K. (1993). Effects of pH changes on systems ASC and B in rabbit ileum. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Brandi, R. J., et al. (2022). Degradation of Emerging Pollutants by Photocatalysis: Radiation Modeling and Kinetics in Packed-Bed Reactors. CONICET Digital. [Link]

-

Loew, O., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE. [Link]

-

Loew, O., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

Sources

- 1. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. rpicorp.com [rpicorp.com]

- 4. L-Aspartic acid, monopotassium salt | C4H6KNO4 | CID 23672742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ≥98% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 6. scent.vn [scent.vn]

- 7. uprm.edu [uprm.edu]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 14. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare a perforated patch-clamp intracellular solution with L-Aspartic acid potassium salt

Application Note: Preparation of Perforated Patch-Clamp Intracellular Solution using L-Aspartic Acid Potassium Salt [1]

Abstract & Introduction